molecular formula C19H13F B12665973 12-Fluoro-7-methyl-benz(a)anthracene CAS No. 23683-71-8

12-Fluoro-7-methyl-benz(a)anthracene

Cat. No.: B12665973
CAS No.: 23683-71-8
M. Wt: 260.3 g/mol
InChI Key: KSNNVLHHVDLJAJ-UHFFFAOYSA-N
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Description

12-Fluoro-7-methyl-benz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by a benzene ring fused to an anthracene moiety, with a fluorine atom at the 12th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluoro-7-methyl-benz(a)anthracene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a fluorinated benzene derivative undergoes cyclization with an anthracene precursor under acidic conditions. The reaction conditions often require a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 12-Fluoro-7-methyl-benz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 12-Fluoro-7-methyl-benz(a)anthracene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In the field of materials science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties make it a candidate for developing new organic electronic materials .

Mechanism of Action

The mechanism by which 12-Fluoro-7-methyl-benz(a)anthracene exerts its effects is primarily through interactions with cellular DNA. It can intercalate between DNA bases, leading to mutations and potentially initiating carcinogenesis. The compound’s fluorine and methyl groups influence its binding affinity and specificity for different DNA sequences .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 12-Fluoro-7-methyl-benz(a)anthracene is unique due to the presence of both a fluorine atom and a methyl group, which significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and stability, while the methyl group affects its electronic properties and steric interactions .

Properties

CAS No.

23683-71-8

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

12-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-14-7-4-5-9-17(14)19(20)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3

InChI Key

KSNNVLHHVDLJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)F

Origin of Product

United States

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